3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride is a complex organic compound belonging to the chromen-2-one class. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, methyl, and morpholinyl groups. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride typically involves multiple steps, starting with the formation of the chromen-2-one core. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic conditions.
Introduction of the Methoxy Groups: Methylation of the phenol precursor can be performed using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions using morpholine derivatives.
Final Steps: The final steps often involve purification techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Morpholine derivatives, aprotic solvents, and elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be investigated for its therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chromen-2-one Derivatives: Other chromen-2-one derivatives with different substituents.
Phenylpropionic Acids: Compounds with similar phenylpropionic acid structures.
Morpholinyl-Substituted Compounds: Other compounds containing morpholinyl groups.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6.ClH/c1-16-19-6-5-18(30-13-10-25-8-11-29-12-9-25)15-21(19)31-24(26)23(16)17-4-7-20(27-2)22(14-17)28-3;/h4-7,14-15H,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBPQFIPUDYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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